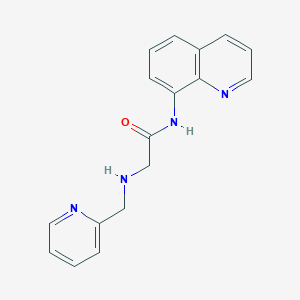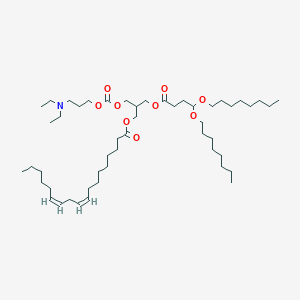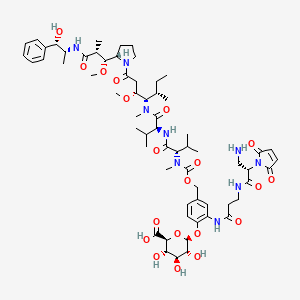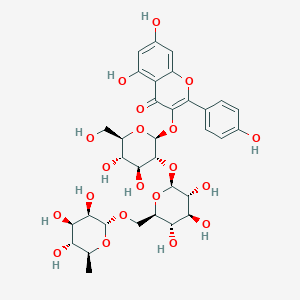![molecular formula C39H77NO5 B11935697 heptyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11935697.png)
heptyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate is a complex organic compound known for its unique structure and potential applications in various fields. This compound is an ionizable amino lipid with a propanolamine head, which can efficiently encapsulate mRNA. It incorporates ester linkages at the C7 and C6 positions relative to the amine, enhancing tissue clearance in the liver .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of heptyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate involves multiple steps, including the formation of ester and amide bonds. The primary ester has a 7-carbon lipid tail, and the synthesis typically involves the following steps:
Esterification: The reaction between heptanoic acid and heptadecan-9-ol in the presence of a catalyst to form the ester linkage.
Amidation: The reaction of the ester with 2-hydroxyethylamine to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing and custom synthesis. The process is typically carried out under controlled conditions to ensure high purity and yield. The compound is often produced in quantities ranging from milligrams to grams, depending on the demand .
Análisis De Reacciones Químicas
Types of Reactions
Heptyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxo group to a hydroxyl group.
Substitution: The ester and amide groups can undergo substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include modified esters, amides, and alcohols, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Heptyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying ester and amide chemistry.
Biology: Employed in the encapsulation of mRNA for gene therapy and vaccine development.
Medicine: Investigated for its potential in drug delivery systems due to its ability to encapsulate and deliver therapeutic agents efficiently.
Mecanismo De Acción
The mechanism of action of heptyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate involves its ability to encapsulate mRNA and facilitate its delivery into cells. The ester linkages in the compound enhance tissue clearance, making it an efficient delivery vehicle. The propanolamine head group interacts with cellular membranes, promoting the uptake of the encapsulated mRNA .
Comparación Con Compuestos Similares
Similar Compounds
Heptyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate: Similar structure but with a different hydroxyalkyl group.
Heptyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxypropyl)amino]heptanoate: Another variant with a different hydroxyalkyl group.
Uniqueness
Heptyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate is unique due to its specific ester and amide linkages, which enhance its ability to encapsulate mRNA and facilitate tissue clearance. This makes it particularly valuable in the field of gene therapy and drug delivery .
Propiedades
Fórmula molecular |
C39H77NO5 |
|---|---|
Peso molecular |
640.0 g/mol |
Nombre IUPAC |
heptyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate |
InChI |
InChI=1S/C39H77NO5/c1-4-7-10-13-15-21-28-37(29-22-16-14-11-8-5-2)45-39(43)31-24-20-26-33-40(34-35-41)32-25-18-17-23-30-38(42)44-36-27-19-12-9-6-3/h37,41H,4-36H2,1-3H3 |
Clave InChI |
CSKMIHARLBQKFX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCN(CCCCCCC(=O)OCCCCCCC)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-amino-N-benzyl-2-[[2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide](/img/structure/B11935628.png)
![2-[4-[[2-ethoxy-4-ethyl-5-[[[(2R)-4-methyl-2-sulfanylpentanoyl]amino]methyl]imidazol-1-yl]methyl]-3-fluorophenyl]benzoic acid](/img/structure/B11935646.png)
![2-[1-[(2S)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanamide](/img/structure/B11935649.png)
![[(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 2-methylbut-2-enoate](/img/structure/B11935663.png)
![(3P)-N-[(1S)-3-amino-1-(3-chloro-4-fluorophenyl)-3-oxopropyl]-3-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxamide](/img/structure/B11935679.png)
![2-[bis[(9Z,12Z)-octadeca-9,12-dienyl]amino]ethyl 3-(4-methylpiperazin-1-yl)propanoate](/img/structure/B11935690.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-[4-(pentyloxy)phenyl]-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11935698.png)


![(2S,3S,4S,5R,6R)-6-[[(3R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3,5-dihydroxyoxane-2-carboxylic acid](/img/structure/B11935711.png)

![(1R,2R)-N-[(2R,3R)-2-amino-3-methoxybutyl]-N-[4-[4-(methoxymethyl)phenyl]phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide](/img/structure/B11935727.png)
